molecular formula C10H18F3N B12848142 N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine CAS No. 1368001-93-7

N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine

Cat. No.: B12848142
CAS No.: 1368001-93-7
M. Wt: 209.25 g/mol
InChI Key: GUUMMANGLVIMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a trifluoromethyl group and a cyclohexyl moiety, which are common in pharmaceuticals and agrochemicals due to their potential to enhance metabolic stability, membrane permeability, and binding affinity . While specific biological data for this exact compound is not widely published in the available literature, its structure is closely related to a class of 1,1,1-trifluoropropan-2-amine derivatives that have been investigated as key amine fragments in the synthesis of brain-penetrant microtubule-stabilizing agents . These agents, such as triazolopyrimidine-based compounds, hold significant promise as candidate treatments for neurodegenerative diseases, including Alzheimer's disease and related tauopathies . The strategic incorporation of the trifluoromethyl group is a frequent practice in modern drug design, as fluorine atoms can profoundly influence a molecule's physicochemical properties and pharmacokinetic profile . Researchers may find this compound valuable as a building block for developing novel bioactive molecules or for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately, adhering to all relevant health and safety guidelines. For specific data on solubility, stability, and handling, please contact our technical support team.

Properties

CAS No.

1368001-93-7

Molecular Formula

C10H18F3N

Molecular Weight

209.25 g/mol

IUPAC Name

3-cyclohexyl-1,1,1-trifluoro-N-methylpropan-2-amine

InChI

InChI=1S/C10H18F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h8-9,14H,2-7H2,1H3

InChI Key

GUUMMANGLVIMRD-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1CCCCC1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Catalytic Methods

One of the most effective approaches to prepare enantiomerically enriched this compound is through asymmetric catalytic synthesis. This involves:

  • Using chiral catalysts to induce stereoselectivity during the formation of the amine.
  • Employing fluorinated building blocks such as trifluoromethylated ketones or amides as precursors.
  • Typical reaction conditions include low temperatures (e.g., -30 °C) and solvents like dichloromethane (CH2Cl2).
  • Catalysts often include chiral amide residues or organocatalysts that facilitate enantioselective addition reactions.

Weinreb Amide Route for Trifluoromethyl Ketone Intermediates

A key intermediate in the synthesis is 3-cyclohexyl-1,1,1-trifluoropropan-2-one, which can be prepared via the Weinreb amide methodology:

  • Starting from acid chlorides, the corresponding Weinreb amides are synthesized by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of pyridine.
  • The Weinreb amide intermediate allows for controlled addition of organometallic reagents to yield trifluoromethyl ketones.
  • This intermediate is then converted to the amine via reductive amination or other amination strategies.

Reductive Amination and N-Methylation

  • The trifluoromethyl ketone intermediate undergoes reductive amination with methylamine or N-methylamine sources.
  • Reducing agents such as sodium cyanoborohydride or catalytic hydrogenation can be employed to convert the imine intermediate to the amine.
  • This step introduces the N-methyl group and completes the amine functionality.
  • Careful control of reaction conditions ensures retention of stereochemistry and high purity of the final product.

Alternative Synthetic Routes

  • Direct amination of trifluoromethylated precursors using chiral amine catalysts.
  • Use of chiral auxiliaries or resolution techniques to separate enantiomers post-synthesis.
  • Fluorination of preformed amines is less common due to challenges in regioselectivity and functional group compatibility.

Comparative Data Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Yield/Enantioselectivity Reference
Weinreb Amide Formation Acid chloride + N,O-dimethylhydroxylamine + pyridine Acid chloride, N,O-dimethylhydroxylamine, pyridine, DCM, 0 °C to RT ~89% yield of Weinreb amide
Trifluoromethyl Ketone Synthesis Organometallic addition to Weinreb amide Organometallic reagent (e.g., Grignard), inert atmosphere Moderate to high yield
Asymmetric Catalytic Amination Chiral catalyst-mediated reductive amination Chiral catalyst (20 mol%), Et3N, CH2Cl2, -30 °C, 48 h Up to 85% ee (enantioselectivity)
Reductive Amination & N-Methylation Reductive amination with methylamine and reducing agent Methylamine, NaBH3CN or catalytic hydrogenation High yield, stereoretention

Research Findings and Notes

  • The use of Weinreb amides is a robust and versatile approach to access trifluoromethyl ketones, which are key intermediates in the synthesis of fluorinated amines.
  • Asymmetric catalysis has been demonstrated to provide high enantioselectivity (up to 85% ee) in the formation of the chiral center adjacent to the trifluoromethyl group.
  • The trifluoromethyl group significantly influences the reactivity and stereochemical outcome due to its strong electron-withdrawing nature.
  • The cyclohexyl substituent adds steric bulk, which can be exploited in catalyst design to improve selectivity.
  • Purification and characterization typically involve NMR, HPLC, and chiral chromatography to confirm structure and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce simpler amines .

Scientific Research Applications

The compound N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is a fluorinated amine that has garnered interest in various scientific research applications. This article delves into its applications across different fields, including medicinal chemistry, materials science, and environmental studies.

Chemical Properties and Structure

This compound is characterized by its trifluoromethyl group and cyclohexyl substituent, which contribute to its unique chemical properties. The molecular formula is C10H18F3NC_{10}H_{18}F_3N with a molecular weight of approximately 209.25 g/mol. The structure can be represented as follows: S N Methyl 3 cyclohexyl 1 1 1 trifluoropropan 2 amine\text{ S N Methyl 3 cyclohexyl 1 1 1 trifluoropropan 2 amine}

Antiparasitic Activity

Recent studies have explored the use of this compound as a potential treatment for parasitic infections, particularly those caused by Trypanosoma brucei. Research indicates that this compound shows significant in vitro activity against the bloodstream form of the parasite, with promising selectivity over mammalian cells. For instance, one study demonstrated an effective concentration (EC50) of 260 nM against T. brucei, suggesting its potential as a lead compound for developing new antiparasitic agents .

Neurological Applications

The compound's ability to penetrate the blood-brain barrier has also been investigated. It has been suggested that this compound could be beneficial in treating neurological disorders due to its structural properties that facilitate central nervous system access . The mechanism of action may involve modulation of neurotransmitter systems or direct interaction with neural targets.

Synthesis of Fluorinated Polymers

In materials science, this compound serves as a precursor for synthesizing fluorinated polymers. These materials are valued for their thermal stability and resistance to chemical degradation. The incorporation of trifluoromethyl groups enhances the hydrophobic properties of the resulting polymers, making them suitable for applications in coatings and sealants .

Assessment of Environmental Impact

The environmental implications of fluorinated compounds like this compound are being studied extensively due to their persistence and potential bioaccumulation. Research is focused on understanding the degradation pathways and ecological effects of such compounds in various ecosystems. Understanding these dynamics is crucial for developing guidelines for the safe use and disposal of fluorinated chemicals .

Case Study 1: Antiparasitic Efficacy

In a controlled study involving NMRI mice infected with T. brucei, treatment with this compound resulted in a complete cure without relapse over a 30-day observation period. This study highlighted the compound's therapeutic potential and warranted further investigation into its pharmacokinetics and safety profile .

Case Study 2: Polymer Development

A series of experiments aimed at synthesizing novel fluorinated polymers utilized this compound as a key building block. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to non-fluorinated counterparts. These findings support the compound's utility in advanced material applications .

Mechanism of Action

The mechanism of action of N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclohexyl group may contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Research Findings and Gaps

  • Efficacy: No direct pharmacological data exist for the target compound. However, its trifluoromethyl and cyclohexyl moieties are associated with prolonged half-lives and CNS activity in analogs .
  • Safety : The compound’s flammability (H225) and corrosivity (H314) risks (inferred from ) necessitate careful handling.
  • Synthetic Challenges : Scalability of the cyclohexyl substitution and N-methylation steps remains unverified ().

Biological Activity

N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by its trifluoromethyl group, which significantly influences its biological interactions. The presence of the cyclohexyl moiety contributes to its lipophilicity, enhancing membrane permeability and potential central nervous system (CNS) activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of various receptors and enzymes, influencing pathways involved in neurodegenerative diseases and cancer treatment.

Potential Targets:

  • Microtubule Stabilization : The compound has been investigated for its ability to stabilize microtubules, which is crucial in cellular processes such as mitosis and intracellular transport. Studies have shown that compounds with similar structures can prevent microtubule collapse caused by hyperphosphorylated tau proteins in neurodegenerative models .

Structure-Activity Relationship (SAR)

The SAR studies of this compound indicate that modifications to the trifluoropropanamine structure can significantly alter its biological efficacy. For instance:

Modification Effect
Addition of fluorine atomsIncreased potency in microtubule stabilization
Variation in cycloalkyl groupsChanges in lipophilicity and receptor affinity
Alteration of amine substituentsImpact on pharmacokinetics and metabolism

Research has demonstrated that certain analogs exhibit enhanced activity against tauopathies when compared to unmodified versions .

Case Studies

Several studies have explored the biological effects of this compound:

  • Neurodegenerative Disease Models :
    • In transgenic mouse models, compounds similar to this compound showed promise in reducing tau-related pathology. These studies highlighted the compound's potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Antitumor Activity :
    • The compound's analogs have been tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives could inhibit tumor growth by inducing apoptosis through microtubule stabilization mechanisms .

Q & A

Q. What are the common synthetic routes for preparing N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine, and how can reaction yields be optimized?

A multi-step synthesis approach is typically employed. For example:

  • Step 1 : Cyclohexylpropylamine intermediates are synthesized via reductive amination using sodium cyanoborohydride (NaBH3CN) or similar agents, as seen in trifluoropropylamine derivatives .
  • Step 2 : Methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate in polar aprotic solvents like DMF, with DIPEA (N,N-diisopropyl ethylamine) as a base to drive the reaction .
  • Yield optimization : Temperature control (40–80°C), stoichiometric excess of methylating agents, and purification via column chromatography (silica gel with petroleum ether/ethyl acetate) improve yields to ~45–63% .

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ -72 ppm in ¹⁹F NMR . Cyclohexyl protons show characteristic multiplet splitting between δ 1.2–2.1 ppm .
  • IR spectroscopy : Stretching vibrations for C-F bonds are observed at 1130–1168 cm⁻¹, while N-H stretches (secondary amine) appear at ~3300 cm⁻¹ .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₉F₃N) .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Emergency measures : In case of exposure, wash skin with soap/water (P302 + P352) and seek medical advice (P315) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in the synthesis of this compound, and what chiral resolution methods are effective?

  • Chiral auxiliaries : Use (S)- or (R)-1,1,1-trifluoropropan-2-amine hydrochloride as a starting material to control stereochemistry .
  • Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol eluents separate enantiomers .
  • Circular dichroism (CD) : Validate optical activity with CD spectra to confirm enantiomeric excess (>95%) .

Q. What strategies address low regioselectivity in cyclohexyl-functionalized trifluoromethylamine derivatives?

  • Directed metalation : Titanium isopropoxide (Ti(OiPr)₄) can coordinate with the amine group, directing electrophilic substitution to the cyclohexyl ring’s para position .
  • Protecting groups : Temporarily protect the amine with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during functionalization .

Q. How do structural modifications (e.g., substituents on the cyclohexyl ring) impact bioactivity or binding affinity?

  • SAR studies : Replace the cyclohexyl group with adamantane or phenyl rings to assess changes in lipophilicity and steric effects. For example, adamantane derivatives show enhanced metabolic stability .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict binding energies with target receptors, such as neurotransmitter transporters .

Q. How can conflicting toxicity data (e.g., in vitro vs. in vivo models) be resolved for this compound?

  • Mechanistic assays : Conduct Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) to identify discrepancies .
  • Dose-response studies : Compare LC₅₀ values across cell lines (HEK293, HepG2) and rodent models to establish safe exposure thresholds .

Q. What reaction mechanisms explain the stability of the trifluoromethyl group under acidic or basic conditions?

  • Kinetic studies : Monitor CF₃ degradation via ¹⁹F NMR under varying pH. The group is stable below pH 10 but hydrolyzes to CO₂ and F⁻ in strong bases .
  • Isotopic labeling : Use ¹⁸O-labeled water to trace oxygen incorporation into degradation products .

Methodological Resources

  • Synthetic protocols : Refer to reductive amination and methylation steps in , and 15.
  • Analytical validation : Cross-reference NMR/IR data from , and 8.
  • Safety guidelines : Follow precautionary codes P201, P315, and P302 + P352 as outlined in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.